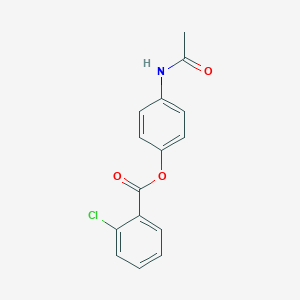
4-(Acetylamino)phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetylamino)phenyl 2-chlorobenzoate, also known as N-Acetyl-4-chlorobenzoyl anthranilic acid, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of N-acyl anthranilic acid derivatives and has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl 2-chlorobenzoate involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in the regulation of various physiological processes, including inflammation, pain, and fever. By reducing the production of prostaglandins, 4-(Acetylamino)phenyl 2-chlorobenzoate exerts its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
4-(Acetylamino)phenyl 2-chlorobenzoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits COX-2 activity in a dose-dependent manner. In vivo studies have shown that 4-(Acetylamino)phenyl 2-chlorobenzoate reduces inflammation, pain, and fever in animal models of various inflammatory diseases. Additionally, this compound has been shown to have a good safety profile and low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
4-(Acetylamino)phenyl 2-chlorobenzoate has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit COX-2 activity, which makes it a potential therapeutic agent for the treatment of various inflammatory diseases. Another advantage is its good safety profile and low toxicity, which makes it a suitable compound for preclinical studies. However, one limitation is that 4-(Acetylamino)phenyl 2-chlorobenzoate has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
For research include the investigation of its potential therapeutic applications, the development of more efficient synthesis methods, and the elucidation of its mechanism of action and effects on other physiological processes.
Synthesis Methods
The synthesis of 4-(Acetylamino)phenyl 2-chlorobenzoate has been achieved through various methods. One of the most common methods involves the reaction of 4-chlorobenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with anthranilic acid to yield 4-(Acetylamino)phenyl 2-chlorobenzoate. Other methods involve the use of different reagents and solvents.
Scientific Research Applications
4-(Acetylamino)phenyl 2-chlorobenzoate has been extensively used in scientific research due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a crucial role in inflammation, pain, and fever. By inhibiting COX-2, 4-(Acetylamino)phenyl 2-chlorobenzoate has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential therapeutic agent for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
properties
Molecular Formula |
C15H12ClNO3 |
|---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C15H12ClNO3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,18) |
InChI Key |
TZEBFJVMOUXHEH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







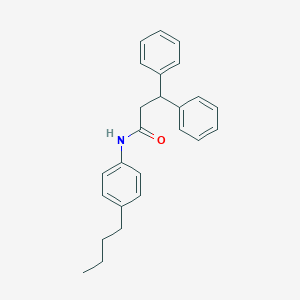

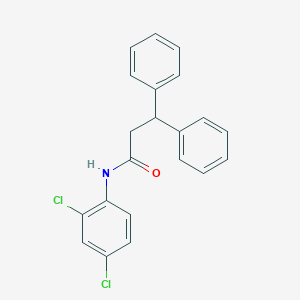

![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)
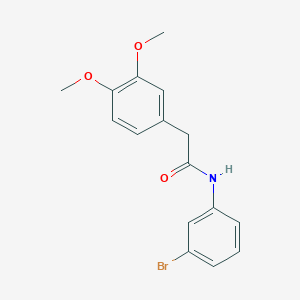

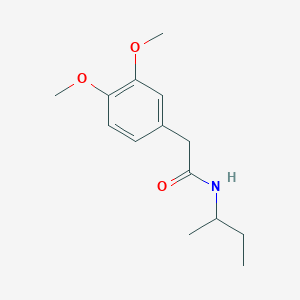
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291211.png)